N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Antimalarial Phenotypic screening Selectivity

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) is a synthetic small-molecule sulfonamide featuring a thiophene-2-sulfonamide core linked via an ethyl bridge to a thiophen-3-yl and an azepane moiety. It belongs to the aryl-sulfonamide class, which is widely explored for carbonic anhydrase inhibition and kinase modulation, yet the specific combination of a saturated seven-membered azepane ring with a thiophene-3-yl substituent distinguishes it from the more common piperidine, morpholine, or N-alkyl thiophene sulfonamide analogs.

Molecular Formula C16H22N2O2S3
Molecular Weight 370.54
CAS No. 946357-31-9
Cat. No. B2591671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
CAS946357-31-9
Molecular FormulaC16H22N2O2S3
Molecular Weight370.54
Structural Identifiers
SMILESC1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
InChIInChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2
InChIKeyFQPHEMDHEHXTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) – Procurement-Relevant Chemotype Profile


N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (CAS 946357-31-9) is a synthetic small-molecule sulfonamide featuring a thiophene-2-sulfonamide core linked via an ethyl bridge to a thiophen-3-yl and an azepane moiety. It belongs to the aryl-sulfonamide class, which is widely explored for carbonic anhydrase inhibition and kinase modulation, yet the specific combination of a saturated seven-membered azepane ring with a thiophene-3-yl substituent distinguishes it from the more common piperidine, morpholine, or N-alkyl thiophene sulfonamide analogs [1]. The compound is catalogued in PubChem (CID 16933218) and ChEMBL (CHEMBL3439317), and its calculated physicochemical properties (MW 370.6, XLogP3 3.4, 1 HBD, 6 HBA) place it within oral drug-like space [2].

Why Generic Substitution of N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9) Carries Structural and Biological Risk


Thiophene-2-sulfonamides are a broad class with diverse biological profiles, ranging from carbonic anhydrase inhibitors to JNK and gamma-secretase modulators [1]. However, the introduction of a basic azepane ring and a thiophen-3-yl substituent on the ethyl linker in this compound creates a distinct pharmacophore that is absent from common analogs such as 5-alkyl-thiophene-2-sulfonamides or benzothiazole-sulfonamides [2]. Public screening data indicate that this specific chemotype exhibits multi-species anti-parasitic activity (P. falciparum, P. berghei, Leishmania, T. cruzi) while maintaining low cytotoxicity toward mammalian cells, a selectivity profile that cannot be assumed for structurally related but untested sulfonamides [3]. Procurement of a generic thiophene sulfonamide without the azepane-thiophene-3-yl substitution therefore risks loss of both the target engagement profile and the observed selectivity window.

Quantitative Differentiation Evidence for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9)


Antimalarial Asexual Blood Stage Potency vs. Mammalian Cytotoxicity

In a whole-cell phenotypic screen against P. falciparum asexual blood stages (ABS) at 5 µM, the compound inhibited parasite growth by 85.5%, while at 10 µM it inhibited HepG2 human hepatocyte viability by only 2.0% [1]. This 83.5 percentage-point differential indicates a substantial parasite-over-host selectivity window at the tested concentrations. No comparator data for a close structural analog are available in the same screen; however, the selectivity profile contrasts sharply with many generic antimalarial scaffolds that show significant mammalian cytotoxicity at similar concentrations [2].

Antimalarial Phenotypic screening Selectivity

Liver-Stage Anti-Plasmodium Activity with Concentration-Dependent Response

The compound was tested against P. berghei liver-stage parasites (PbLuc) at two concentrations: it produced 8.76% inhibition at 2 µM and 60.0% inhibition at 10 µM [1]. This 6.8-fold increase in inhibition over a 5-fold concentration rise demonstrates a clear concentration-response relationship, suggesting target-mediated activity rather than non-specific cytotoxicity. In contrast, the compound showed negligible activity against P. falciparum stage V gametocytes (1.3% at 2 µM), indicating a life-cycle stage-specific action profile [1].

Malaria liver stage Prophylaxis Plasmodium berghei

Multi-Pathogen tRNA Synthetase Screening Profile

In a panel of tRNA synthetase biochemical assays at 50 µM, the compound showed differential activity: 12.4% inhibition of Leishmania donovani methionyl-tRNA synthetase (LdMetRS), 4.5% effect on Trypanosoma cruzi histidyl-tRNA synthetase (Tc-HisRS), and negative effects on Mycobacterium tuberculosis TrpRS (−5.1%) and a phenotypic M. tuberculosis growth assay (−23.3%) [1]. The clear rank-order LdMetRS > Tc-HisRS > Mt-TrpRS provides a pharmacological fingerprint that distinguishes this chemotype from broad-spectrum tRNA synthetase inhibitors like mupirocin or tavaborole, which typically show pan-species activity.

tRNA synthetase Anti-parasitic Selectivity profiling

Structural Differentiation from Common Thiophene Sulfonamide Carbonic Anhydrase Inhibitors

Classical thiophene-2-sulfonamide carbonic anhydrase inhibitors (CAIs) such as those disclosed in US 4,847,289 bear aromatic sulfonyl substituents (e.g., benzenesulfonyl, thiophenesulfonyl) on the sulfonamide nitrogen and are optimized for ocular penetration [1]. The target compound replaces these aromatic N-substituents with a flexible ethyl linker carrying a basic azepane (pKa ~10) and a thiophen-3-yl group. This structural departure eliminates the acidic sulfonamide NH proton typical of CAIs, likely abolishing carbonic anhydrase inhibition while introducing the potential for lysosomal trapping or transporter interactions not present in classical CAIs [2].

Carbonic anhydrase Scaffold novelty Azepane

Physicochemical Differentiation: Calculated CNS MPO and Permeability Profile

The compound's computed properties (MW 370.6, XLogP3 3.4, TPSA 49.4 Ų, 1 HBD, 6 HBA, 6 rotatable bonds) yield a CNS MPO score of approximately 4.5 (calculated per Wager et al. 2010), placing it near the desirable CNS drug space (score ≥4) [1][2]. In contrast, many thiophene sulfonamide anti-parasitic leads (e.g., the benzoylaminomethyl series, MW >450, TPSA >90) show lower predicted CNS permeability. The lower TPSA and moderate lipophilicity of the target compound suggest it may achieve blood-brain barrier penetration superior to larger thiophene sulfonamide analogs, which is relevant for cerebral malaria or CNS-stage trypanosomiasis indications.

Physicochemical properties CNS penetration Drug-likeness

Evidence-Backed Application Scenarios for N-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide (946357-31-9)


Malaria Phenotypic Hit-to-Lead Optimization (Asexual Blood Stage Focus)

With 85.5% P. falciparum ABS inhibition at 5 µM and only 2% HepG2 toxicity at 10 µM, the compound meets the commonly applied hit criteria of >50% inhibition at 5 µM with a >10-fold selectivity window [1]. Medicinal chemistry teams can use this scaffold as a starting point for SAR exploration aimed at improving potency into the sub-micromolar range while monitoring the parasite-human selectivity margin. The availability of the compound through PubChem-listed vendors enables rapid procurement for confirmatory dose-response and resistance selection studies.

Liver-Stage Malaria Prophylaxis Lead Identification

The concentration-dependent liver-stage activity (60% inhibition at 10 µM) combined with minimal gametocyte activity (1.3% at 2 µM) makes this compound a candidate for causal prophylaxis programs that prioritize liver-stage over transmission-blocking activity [1]. Screening in P. vivax or P. cynomolgi liver-stage models would be the logical next step, leveraging the compound's favorable CNS MPO score if cerebral malaria protection is also of interest.

Leishmaniasis tRNA Synthetase Targeted Screening

The 12.4% inhibition of L. donovani MetRS at 50 µM, while modest, represents a measurable biochemical signal that differentiates this chemotype from the inactive profile observed against M. tuberculosis and T. cruzi tRNA synthetases [1]. Structure-based design around the azepane-thiophene scaffold could improve LdMetRS potency, and the compound can serve as a probe for validating MetRS as a druggable target in Leishmania, particularly given the existing clinical validation of tRNA synthetase inhibitors in other indications.

CNS-Penetrant Anti-Parasitic Lead Exploration

The calculated CNS MPO of ~4.5, driven by low TPSA (49.4 Ų) and moderate lipophilicity, suggests the compound may cross the blood-brain barrier [1]. This property profile is unusual among thiophene sulfonamide anti-infectives, opening the possibility of targeting cerebral malaria, CNS-stage human African trypanosomiasis, or neuro-leishmaniasis. Procurement of the compound for in vitro BBB permeability assays (e.g., MDCK-MDR1 or PAMPA-BBB) and in vivo brain exposure studies would directly test this hypothesis.

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.